molecular formula C12H12O4 B14760207 3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol

3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol

Cat. No.: B14760207
M. Wt: 220.22 g/mol
InChI Key: OWVWQBXTKKJQTE-UHFFFAOYSA-N
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Description

3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol is an organic compound with the molecular formula C12H12O4 It is a derivative of cyclohexadiene, featuring a phenyl group and four hydroxyl groups attached to the cyclohexadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexadiene and phenyl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification methods ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated alcohols.

Scientific Research Applications

3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The phenyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclohexa-3,5-diene-1,2-diol: A similar compound with two hydroxyl groups instead of four.

    1-Phenylcyclohexa-2,5-diene-1-carboxylic acid: Another derivative of cyclohexadiene with different functional groups.

Uniqueness

3-Phenylcyclohexa-3,5-diene-1,1,2,2-tetrol is unique due to its four hydroxyl groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-phenylcyclohexa-3,5-diene-1,1,2,2-tetrol

InChI

InChI=1S/C12H12O4/c13-11(14)8-4-7-10(12(11,15)16)9-5-2-1-3-6-9/h1-8,13-16H

InChI Key

OWVWQBXTKKJQTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(C2(O)O)(O)O

Origin of Product

United States

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